![molecular formula C17H23NO4 B000090 Convolamine CAS No. 500-56-1](/img/structure/B90.png)
Convolamine
Overview
Description
Molecular Structure Analysis
Convolamine contains a total of 47 bonds, which include 24 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 ester (aromatic), and 1 tertiary amine (aliphatic) . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .Physical And Chemical Properties Analysis
Convolamine has a molecular weight of 305.37 . It is a white powder . The chemical properties of Convolamine include a density of 1.2±0.1 g/cm3, boiling point of 415.6±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 66.9±3.0 kJ/mol, flash point of 205.1±28.7 °C, index of refraction of 1.560, molar refractivity of 82.7±0.4 cm3, polar surface area of 48 Å2, polarizability of 32.8±0.5 10-24 cm3, surface tension of 46.6±5.0 dyne/cm, and molar volume of 255.7±5.0 cm3 .Scientific Research Applications
Cognitive Enhancement
Convolamine has been identified as a cognitive enhancer . It has been shown to restore learning in various models, including Wfs1ΔExon8, Dizocilpine-treated, and Aβ25-35-treated mice .
Neuroprotection
Convolamine has neuroprotective properties . This means it can protect neurons from damage or degeneration, which is crucial in the treatment of neurodegenerative diseases.
Treatment of Wolfram Syndrome
The wfs1abKO zebrafish larva, a model of Wolfram syndrome, exhibits an increased visual-motor response due to a mutation in Wolframin . Convolamine has been shown to restore normal mobility in these larvae .
Traditional Use in Memory and Cognitive Protection
Convolamine’s pharmacological action is relevant to the traditional use of Shankhpushpi in memory and cognitive protection . This suggests that it could be used in the development of treatments for memory and cognitive disorders.
Mechanism of Action
Target of Action
Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is identified as a potent positive modulator of the sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates a variety of cellular processes. It’s involved in the regulation of ion channels and receptors, and plays a role in neuroprotection and neuroplasticity .
Mode of Action
Instead, it behaves as a positive modulator by shifting the IC50 value of the reference agonist PRE-084 to lower values . This suggests that Convolamine enhances the activity of S1R, thereby modulating its downstream effects.
Biochemical Pathways
The sigma-1 receptor is known to be involved in various cellular processes, including ion channel modulation, protein folding, and lipid transport . By acting as a positive modulator of S1R, Convolamine could potentially influence these pathways and their downstream effects.
Pharmacokinetics
Its effects have been observed at low doses of approximately 1 mg/kg , suggesting that it may have good bioavailability and effective distribution within the body
Result of Action
Convolamine has been shown to restore normal mobility in zebrafish larvae models of Wolfram syndrome, a neurodegenerative disorder . It also restored learning in mice models treated with Dizocilpine and Aβ25-35, substances known to induce cognitive deficits .
Future Directions
Convolamine has been identified as a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties . It has been found to restore normal mobility in wfs1abKO larvae without affecting wfs1abWT controls . It has also been found to restore learning in Wfs1ΔExon8, Dizocilpine-treated, and Aβ25-35-treated mice . These effects were observed at low 1 mg/kg doses . Therefore, Convolamine’s pharmacological action is relevant to the traditional use of Shankhpushpi in memory and cognitive protection .
properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFPCFUCFQBXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329455 | |
Record name | Convolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Convolamine | |
CAS RN |
500-56-1 | |
Record name | Convolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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